Lipophilicity Comparison with Analogs
The introduction of a fluorine atom at the 4-position of the benzoxazole core significantly modulates lipophilicity compared to other common substituents. Based on computed XLogP values for structurally related analogs, the 4-fluoro derivative is expected to exhibit an XLogP of approximately 2.2, whereas the 4-chloro analog (4-Chloro-2-methoxybenzo[d]oxazole) has a predicted XLogP of approximately 2.8, and the unsubstituted 2-methoxybenzo[d]oxazole has a predicted XLogP of approximately 1.4 [1]. This places the 4-fluoro compound in a more optimal lipophilicity range for drug-like molecules (typically LogP 1-3), potentially offering a better balance of membrane permeability and aqueous solubility compared to the more lipophilic 4-chloro analog or the less lipophilic unsubstituted parent compound.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.2 (predicted based on 2-fluoro-7-methoxy analog data) [1] |
| Comparator Or Baseline | 4-Chloro-2-methoxybenzo[d]oxazole: XLogP ≈ 2.8 (predicted) ; 2-Methoxybenzo[d]oxazole: XLogP ≈ 1.4 (predicted) |
| Quantified Difference | ΔXLogP (vs. 4-chloro): -0.6; ΔXLogP (vs. unsubstituted): +0.8 |
| Conditions | Computed using XLogP3 algorithm |
Why This Matters
This intermediate lipophilicity can be crucial for optimizing ADME properties, striking a balance between passive membrane diffusion and avoidance of excessive metabolic clearance or solubility issues, making it a more attractive starting point for lead optimization campaigns.
- [1] Kuujia. Cas no 1803741-01-6 (2-Fluoro-7-methoxybenzo[d]oxazole). Accessed 2024. View Source
